HIF Inhibitory Potency Optimization: 270-Fold Improvement from Initial Hit to Optimized 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole Core
Chemical optimization of the substituted 1H-pyrazole-3-carboxamide hit class led to the development of novel 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazoles. The HIF inhibitory potency in the screening cell system was improved from an initial IC₅₀ of 190 nM (for the original 1H-pyrazole-3-carboxamide hit) to 0.7 nM (for the optimized 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core) [1]. This core structural motif is precisely embodied in ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate.
| Evidence Dimension | HIF inhibitory potency (IC₅₀) in cell-based screening assay |
|---|---|
| Target Compound Data | 0.7 nM (optimized 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core) |
| Comparator Or Baseline | 190 nM (initial 1H-pyrazole-3-carboxamide hit) |
| Quantified Difference | 270-fold improvement in potency |
| Conditions | Cell-based HIF transcriptional activity screening assay |
Why This Matters
This 270-fold potency differential demonstrates that the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core is not interchangeable with simpler pyrazole carboxamide precursors; selecting the correct scaffold is essential for achieving the low nanomolar HIF inhibitory activity documented in the literature.
- [1] Härter M, Thierauch KH, Boyer SJ, Bhargava AK, Ellinghaus P, Beck H, Greschat-Schade S, Hess-Stumpp H, Unterschemmann K. Inhibition of hypoxia-induced gene transcription by substituted pyrazolyl oxadiazoles: initial lead generation and structure-activity relationships. ChemMedChem. 2014 Jan;9(1):61-72. View Source
